2-(3-acetyl-1H-indol-1-yl)-N-benzylacetamide
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Overview
Description
2-(3-acetyl-1H-indol-1-yl)-N-benzylacetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features an indole core with an acetyl group at the 3-position and a benzylacetamide moiety at the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-acetyl-1H-indol-1-yl)-N-benzylacetamide can be achieved through a multi-step process. One common method involves the Fischer indolisation reaction followed by N-alkylation. The Fischer indolisation reaction typically involves the reaction of aryl hydrazines with ketones under acidic conditions to form the indole core. Subsequently, the N-alkylation step involves the reaction of the indole with benzyl halides in the presence of a base to introduce the benzylacetamide group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave irradiation to enhance reaction rates and yields. The choice of solvents, catalysts, and purification methods are also optimized to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(3-acetyl-1H-indol-1-yl)-N-benzylacetamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
2-(3-acetyl-1H-indol-1-yl)-N-benzylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a lead compound in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-acetyl-1H-indol-1-yl)-N-benzylacetamide involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The acetyl and benzylacetamide groups may enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
2-(3-acetyl-1H-indol-1-yl)acetamide: Similar structure but lacks the benzyl group.
2-(3-acetyl-1H-indol-1-yl)-N-isopropylacetamide: Similar structure with an isopropyl group instead of a benzyl group.
2-(3-acetyl-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide: Similar structure with a dimethoxyphenyl group instead of a benzyl group
Uniqueness
2-(3-acetyl-1H-indol-1-yl)-N-benzylacetamide is unique due to the presence of the benzylacetamide moiety, which can influence its biological activity and chemical reactivity. The benzyl group may enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
IUPAC Name |
2-(3-acetylindol-1-yl)-N-benzylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-14(22)17-12-21(18-10-6-5-9-16(17)18)13-19(23)20-11-15-7-3-2-4-8-15/h2-10,12H,11,13H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQESVNAETNRJCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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